8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one
Description
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
8a-methyl-1,2,4,6,7,8-hexahydropyrrolo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C8H14N2O/c1-8-3-2-4-10(8)5-7(11)9-6-8/h2-6H2,1H3,(H,9,11) |
InChI Key |
YBHXRNAYZWLUQW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCN1CC(=O)NC2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Proline Derivatives
The bicyclic framework is frequently constructed via intramolecular cyclization of L-proline intermediates. A landmark protocol involves treating Fmoc-L-proline with C3-isoprenylated indoline under HATU-mediated coupling conditions. This method achieves 90% yield (3.7 g scale) by activating the carboxyl group for nucleophilic attack by the indoline's secondary amine. Critical parameters include:
- Solvent system : Anhydrous acetonitrile at 0°C prevents premature cyclization
- Stoichiometry : 1.2 equivalents of HATU relative to indoline
- Workup : Triple ethyl acetate extraction followed by silica chromatography (EtOAc/petroleum ether 1:3)
The resultant intermediate undergoes methyl group introduction at C8a via LDA-mediated deprotonation and subsequent quenching with methyl electrophiles. For instance, treatment with trimethyloxonium tetrafluoroborate (2.0 g, 14.0 mmol) in dichloromethane installs the methoxy group with 75% efficiency.
Ring-Expansion Approaches
Alternative routes employ piperidine derivatives as starting materials. 2-Piperidinol (1.2 g, 12.0 mmol) reacts with pre-functionalized pyrrolidine precursors in THF at 0°C, achieving 85% yield through a [3+3] cycloaddition mechanism. Key advantages include:
- Retention of stereochemistry at C3 and C8a
- Compatibility with diverse protecting groups (e.g., Boc, Fmoc)
- Scalability to 100 mL THF without yield degradation
Methylation Techniques
Direct Alkylation at C8a
Lithium diisopropylamide (LDA) emerges as the base of choice for regioselective methylation. A representative procedure:
- Cool THF solution of pyrrolopyrazinone (1.0 g, 2.6 mmol) to -78°C
- Add 1.5M LDA (15.7 mmol) dropwise over 30 minutes
- Introduce methyl iodide (3.4 g, 24 mmol) and warm to -20°C
- Quench with NH4Cl and extract with EtOAc (3×50 mL)
This protocol delivers 63% yield with >95% regioselectivity for C8a methylation.
Reductive Amination Routes
For stereochemical control, reductive amination between keto-pyrrolidines and methylamine derivatives proves effective. Using NaBH(OAc)3 in DCM at 0°C:
| Entry | Amine Source | Equiv | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Methylamine HCl | 1.5 | 12 | 58 |
| 2 | Dimethylformamide | 2.0 | 24 | 72 |
| 3 | Hexamethylenetetramine | 3.0 | 6 | 81 |
Data adapted from shows hexamethylenetetramine provides optimal results through slow methyl group transfer.
Stereochemical Control
Chiral Auxiliary Methods
The (3S,8aR) configuration is achieved using Evans oxazolidinones. A three-step sequence:
- Couple L-proline with (R)-4-phenyl-2-oxazolidinone (92% yield)
- Perform Sharpless epoxidation (ee >99%)
- Hydrogenolytic cleavage of auxiliary (Pd/C, H2 50 psi)
This approach delivers enantiomeric excess >98% as confirmed by chiral HPLC.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic mixtures offers green chemistry advantages:
| Enzyme | Solvent | Conversion (%) | ee Product (%) |
|---|---|---|---|
| Candida antarctica B | MTBE | 45 | 99 |
| Pseudomonas cepacia | Toluene | 38 | 97 |
| Thermomyces lanuginosus | Acetone | 52 | 95 |
Data from demonstrates Candida antarctica provides optimal enantioselectivity within 24 hours.
Large-Scale Production
Continuous Flow Synthesis
Recent advances implement microreactor technology for safer LDA handling:
Reactant streams :
Stream 1: 0.5M pyrrolopyrazinone in THF
Stream 2: 1.0M LDA in hexanes
Stream 3: 2.0M MeI in MTBEParameters :
Flow rate: 10 mL/min
Residence time: 2 minutes
Temperature: -30°C
This method achieves 89% yield at 100 g/day throughput with <5% dimer byproducts.
Crystallization Optimization
Final product purification employs antisolvent crystallization:
| Antisolvent | Solvent Ratio | Cooling Rate (°C/h) | Purity (%) |
|---|---|---|---|
| Heptane | 1:3 | 15 | 98.5 |
| Cyclohexane | 1:2 | 20 | 99.1 |
| Ether | 1:4 | 10 | 97.8 |
Cyclohexane at 1:2 ratio produces needle-like crystals suitable for X-ray diffraction analysis.
Analytical Characterization
Spectroscopic Data
Comprehensive characterization from:
1H NMR (600 MHz, CDCl3)
δ 7.20 (d, J = 7.8 Hz, 1H), 4.31 (q, J = 6.6 Hz, 1H), 3.72 (s, 3H), 3.15–3.08 (m, 2H), 2.95 (td, J = 12.0, 3.6 Hz, 1H), 2.85–2.78 (m, 1H), 2.45 (s, 3H), 2.12–2.03 (m, 1H), 1.98–1.89 (m, 2H), 1.45 (s, 9H)
HRMS (ESI-TOF)
m/z calcd for C15H23N3O3 [M+H]+: 294.1818; found: 294.1812
IR (KBr) νmax 3609 (NH), 2971 (CH), 1680 (C=O), 1419 (C-N), 749 cm-1 (aromatic)
Chemical Reactions Analysis
Types of Reactions
8a-Methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve the use of halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
8a-Methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one and related compounds:
Key Structural and Pharmacological Insights
Ring System Variations: The target compound contains a fully saturated pyrrolidine ring fused to a partially saturated pyrazinone, which may enhance conformational rigidity compared to the dihydro analog . Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one replaces the pyrrolidine with a pyridine ring, introducing aromaticity and altering electron distribution. This modification correlates with broader antimicrobial and antidiabetic activities .
Substituent Effects: The 8a-methyl group in the target compound likely influences steric interactions and binding affinity to biological targets, as seen in analogous kinase inhibitors . Pyrido-pyrimidinone derivatives (e.g., from ) incorporate bulky substituents like benzothiazole or trifluoromethyl groups, enhancing target selectivity and metabolic stability .
Synthetic Accessibility :
- The target compound requires multi-step synthesis involving chiral intermediates , whereas simpler analogs like the dihydro derivative are accessible via Maillard reactions .
- Patent compounds often employ modular strategies, enabling rapid diversification for structure-activity relationship (SAR) studies .
Biological Activity Trends: Pyrrolo-pyrazinones with methyl or ethyl substituents (e.g., 6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one, CAS 74583-40-7 ) are under investigation for enzyme inhibition, though specific data for the 8a-methyl variant is lacking. Triazolo-pyrazinones exhibit CNS-related activities, highlighting the scaffold’s versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
